molecular formula C8H6N2O4S B3430874 2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid CAS No. 869464-87-9

2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

Cat. No.: B3430874
CAS No.: 869464-87-9
M. Wt: 226.21 g/mol
InChI Key: ZTKUPPLGYYWWIJ-UHFFFAOYSA-N
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Description

2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . For instance, derivatives of thiophene and rhodanine, which are part of the structure of this compound, have been identified as inhibitors of kinases, anthrax protease, HCV NS5B polymerase, tyrosine phosphatase, and aldose reductase .

Cellular Effects

Similar compounds have demonstrated antimicrobial and antitumor properties . These effects could be due to the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with various enzymes and cofactors, as well as their effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with ethyl chloroacetate under reflux conditions in the presence of a base such as sodium ethoxide. The intermediate product is then cyclized using acetic anhydride to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to the creation of advanced products for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Oxo-5-(phenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
  • 2-[2-Oxo-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
  • 2-[2-Oxo-5-(furan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

Uniqueness

Compared to its analogs, 2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c11-6(12)4-10-8(13)14-7(9-10)5-2-1-3-15-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKUPPLGYYWWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211016
Record name 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869464-87-9
Record name 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869464-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Reactant of Route 2
2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Reactant of Route 3
2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Reactant of Route 4
2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Reactant of Route 6
2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

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